Ljh685

Overview

Description

LJH685 is a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family, which includes RSK1, RSK2, and RSK3. It is known for its high specificity and efficacy in inhibiting these kinases, with IC50 values of 6 nM, 5 nM, and 4 nM, respectively . This compound has been extensively studied for its role in modulating cell proliferation, survival, and apoptosis, particularly in cancer cells dependent on the MAPK pathway .

Mechanism of Action

Target of Action

LJH685 is a potent, ATP-competitive, and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family . The primary targets of this compound are RSK1, RSK2, and RSK3 . These kinases are serine/threonine kinases that function downstream of the Ras/Raf/MEK/ERK signaling pathway . They are widely expressed in cancer cell lines and tissues and are activated in response to a number of growth factors and hormones .

Mode of Action

This compound binds to the RSK2 N-terminal kinase ATP-binding site . The inhibitor adopts an unusual nonplanar conformation that explains its excellent selectivity for RSK family kinases . This compound efficiently inhibits RSK activity in vitro and in cells .

Biochemical Pathways

The RSK family is part of the MAPK (Mitogen-Activated Protein Kinase) pathway . The activation of RSK involves ERK (Extracellular Signal–Regulated Kinase) phosphorylation of Thr573/577 in the C-terminal kinase domain of RSK, which ultimately leads to a phosphorylation-based docking site for PDK1 in the hydrophobic motif of RSK on Ser380/386 . PDK1 phosphorylation of residue Ser 221/227 then activates the N-terminal kinase domain of RSK, which in turn phosphorylates numerous nuclear and cytoplasmic proteins that account for the diverse cellular roles of RSK .

Pharmacokinetics

It is known that this compound is a potent inhibitor of rsk activity in vitro and in cells , suggesting that it has good bioavailability

Result of Action

This compound inhibits the proliferation and clone formation of acute myeloid leukemia (AML) cells . It causes cell cycle arrest and induces the apoptosis of AML cells via inhibiting the RSK-YB-1 signaling pathway . Furthermore, cellular inhibition of RSK and its phosphorylation of YB1 on Ser102 correlate closely with inhibition of cell growth .

Action Environment

The action of this compound can be influenced by the presence of certain mutations in cancer cells. For example, MV4-11 and MOLM-13 cells carrying FLT3-ITD mutations are more sensitive to this compound than other AML cell lines This suggests that the genetic makeup of the cancer cells can influence the efficacy of this compound

Biochemical Analysis

Biochemical Properties

Ljh685 functions as an ATP-competitive inhibitor of RSK1, RSK2, and RSK3, with IC50 values of 6 nM, 5 nM, and 4 nM, respectively . It binds to the N-terminal kinase ATP-binding site of RSK2, adopting a unique nonplanar conformation that contributes to its high selectivity for RSK family kinases . By inhibiting RSK activity, this compound prevents the phosphorylation of various substrates, including the Y-box binding protein 1 (YB1) on Ser102, which is associated with cell growth and survival .

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, it inhibits cell growth and proliferation by reducing the phosphorylation of YB1 and other downstream targets of RSK . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in regulating cell survival and proliferation . Additionally, this compound influences gene expression and cellular metabolism, leading to altered cellular functions and reduced tumor growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of RSK2, which inhibits the kinase activity of RSK1, RSK2, and RSK3 . This inhibition prevents the phosphorylation of downstream targets, such as YB1, thereby disrupting cell signaling pathways and cellular processes that are crucial for cell survival and proliferation . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Prolonged exposure to this compound can lead to degradation and reduced efficacy . Long-term studies have shown that this compound can cause sustained inhibition of RSK activity and prolonged effects on cellular function, including reduced cell growth and altered metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively inhibits RSK activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and off-target effects . Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of RSK activity and tumor growth .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its inhibition of RSK activity . By preventing the phosphorylation of key substrates, this compound affects metabolic flux and metabolite levels, leading to altered cellular metabolism . The compound interacts with enzymes and cofactors involved in these pathways, further modulating metabolic processes and cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . This compound accumulates in specific cellular compartments, where it exerts its inhibitory effects on RSK activity . The compound’s distribution and localization are crucial for its efficacy and selectivity in targeting RSK family kinases .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it interacts with its target proteins and exerts its inhibitory effects . The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . This compound’s localization to specific organelles, such as the nucleus and cytoplasm, is essential for its role in modulating cellular processes and signaling pathways .

Preparation Methods

The synthesis of LJH685 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . Industrial production methods typically involve large-scale synthesis using similar routes, with stringent quality control measures to ensure high purity and consistency.

Chemical Reactions Analysis

LJH685 undergoes various chemical reactions, including phosphorylation and inhibition of kinase activity. It efficiently reduces the phosphorylation of YB1 at submicromolar concentrations and causes nearly complete inhibition at higher concentrations . Common reagents used in these reactions include adenosine triphosphate (ATP) and specific peptide substrates. The major products formed from these reactions are phosphorylated proteins and inhibited kinase complexes.

Scientific Research Applications

LJH685 has a wide range of scientific research applications, particularly in the fields of cancer biology and molecular pharmacology. It has been shown to inhibit the growth of cancer cell lines, such as MDA-MB-231 and H358, by reducing YB1 phosphorylation and causing cell cycle arrest . Additionally, this compound has been used in combination with other inhibitors, such as FLT3 inhibitor FF-10101, to enhance its antiproliferative effects in acute myeloid leukemia (AML) cells . Its selective inhibition of RSKs makes it a valuable tool for studying the role of these kinases in various cellular processes and for developing targeted cancer therapies.

Comparison with Similar Compounds

LJH685 is often compared with other RSK inhibitors, such as LJI308. Both compounds are highly selective and potent inhibitors of RSKs, but this compound has been shown to adopt an unusual nonplanar conformation that enhances its selectivity . Other similar compounds include BI-D1870 and SL0101, which also target RSKs but with different selectivity profiles and mechanisms of action. This compound’s unique binding properties and high specificity make it a valuable tool for studying RSK function and developing targeted therapies.

Properties

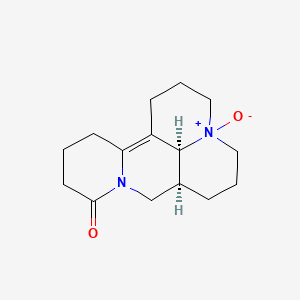

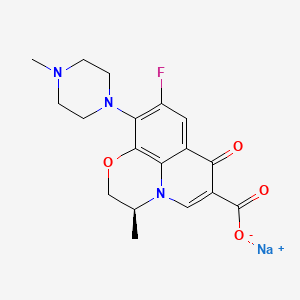

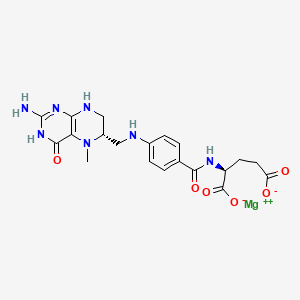

IUPAC Name |

2,6-difluoro-4-[4-[4-(4-methylpiperazin-1-yl)phenyl]pyridin-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F2N3O/c1-26-8-10-27(11-9-26)17-4-2-15(3-5-17)18-6-7-25-14-19(18)16-12-20(23)22(28)21(24)13-16/h2-7,12-14,28H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUFKDGKRLMXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627710-50-2 | |

| Record name | LJH-685 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627710502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LJH-685 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27CZQ807C1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.